molecular formula C12H11F3N2O4 B2538081 N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452088-99-2

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Cat. No.: B2538081
CAS No.: 452088-99-2
M. Wt: 304.225
InChI Key: FLLOXTTZHFMBTB-UHFFFAOYSA-N
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Description

N-((2-(Trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a benzamide core linked to a 1,3-dioxolane ring system bearing a trifluoromethyl group. The amide bond is a fundamental functional group in chemistry and biology, and its properties can be influenced by the surrounding molecular structure . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity . Compounds with similar structural features, such as benzamide and trifluoromethyl groups, have been investigated for their potential as inhibitors of various biological targets. For instance, one study reports on a trifluoromethyl-substituted benzamide acting as a novel inhibitor of human microsomal prostaglandin E synthase-1, highlighting the research relevance of this chemical class . Furthermore, the manipulation of amide bonds, including the synthesis of N-trifluoromethyl amides, is an area of active investigation for developing new synthetic methodologies and modulating the properties of pharmaceutical compounds . Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a standard for analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOXTTZHFMBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with a trifluoromethyl ketone under acidic conditions.

    Carbamoylation: The dioxolane intermediate is then reacted with an isocyanate to form the carbamoyl group.

    Benzamide formation: Finally, the carbamoyl intermediate is coupled with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dioxolane ring, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown significant activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. These compounds exhibited moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study: Trifluoromethyl Benzamide Derivatives
A study evaluated a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, revealing that certain derivatives displayed lower IC50 values than the clinically used drug rivastigmine. The most potent inhibitors were identified as those with longer alkyl chains, suggesting that structural modifications can enhance biological activity .

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its potential use in agriculture as a pesticide. Its formulation as part of a high-diffusion and rain-resistant ULV (ultra-low volume) pesticide composition allows for effective leaf application with reduced spray volumes. This is particularly beneficial for aerial application systems, such as drones and tractor-mounted sprayers, enhancing crop protection while minimizing environmental impact .

Field Trials and Efficacy
Field trials have demonstrated that formulations containing N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide can significantly reduce pest populations while remaining safe for non-target organisms. The compound's ability to maintain efficacy under varying environmental conditions makes it a valuable candidate for sustainable agricultural practices.

Materials Science

Polymeric Applications
The unique properties of this compound extend to materials science, where it can be utilized in the development of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the trifluoromethyl group’s influence on polymer chain interactions.

Case Study: Polymer Blends
Research has shown that blending this compound with conventional polymers results in materials with improved resistance to solvents and higher thermal degradation temperatures. Such advancements are critical for applications requiring durable materials in harsh environments.

Summary of Findings

The applications of this compound span multiple fields, showcasing its versatility as both a pharmaceutical agent and an agricultural chemical. The following table summarizes key findings from various studies:

Application Area Key Findings References
Medicinal ChemistryAntimicrobial activity against Mycobacterium tuberculosis; potent enzyme inhibitors
AgricultureEffective ULV pesticide formulation; reduced environmental impact
Materials ScienceEnhanced thermal stability in polymer blends; improved mechanical properties

Mechanism of Action

The mechanism of action of N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and dioxolane ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl-Benzamide Motifs

a) N-(2-(Trifluoromethyl)phenyl)benzamide Derivatives ()

These compounds feature a benzamide group attached to a 2-(trifluoromethyl)phenyl ring. Crystal structure analyses reveal that the trifluoromethyl group induces planarity in the benzamide core, stabilizing intramolecular hydrogen bonds (N–H⋯O=C) and influencing supramolecular packing .

b) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; )

Flutolanil is an agrochemical fungicide. Its structure includes a 2-(trifluoromethyl)benzamide linked to a methoxy-substituted phenyl group. The trifluoromethyl group enhances resistance to enzymatic degradation, a feature shared with the target compound. However, flutolanil’s isopropoxy substituent differs from the dioxolane ring, highlighting how substituent polarity impacts application (agricultural vs.

c) N-(2-Chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide ()

This compound shares the trifluoromethyl-benzamide core and a dioxolane-related 1,3-dioxoindenyl group. The indenyl system introduces aromaticity and planarity, contrasting with the non-aromatic 1,3-dioxolan-2-yl ring in the target compound. The chlorine substituent may enhance electrophilic reactivity, suggesting divergent chemical behavior .

Functional Analogues with Bioactive Benzamide Scaffolds

a) Sigma Receptor-Binding Benzamides ()

Radioiodinated benzamides like [¹²⁵I]PIMBA exhibit high affinity for sigma receptors expressed in prostate tumors. These compounds demonstrate rapid clearance from blood and tumor retention, making them suitable for diagnostic imaging. The target compound’s trifluoromethyl and dioxolane groups could similarly enhance tumor targeting but may require structural optimization for sigma receptor compatibility .

b) Antimicrobial and Anticancer Benzamides ()

2-Azetidinone benzamides (e.g., Compound 4 and 17 in ) show potent antimicrobial and anticancer activities. QSAR studies indicate that topological parameters (Balaban index, molecular connectivity) govern their efficacy.

c) Antioxidant Benzamides ()

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) exhibits strong free radical scavenging activity (IC₅₀ = 2.5 μM for superoxide radicals). The target compound lacks hydroxyl groups but may leverage the electron-deficient trifluoromethyl group to stabilize radical intermediates, though likely with reduced antioxidant potency .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Properties
Target Compound Benzamide 1,3-Dioxolan-2-yl, -CF₃ Hypothetical: Antimicrobial High lipophilicity, rigid conformation
N-(2-(Trifluoromethyl)phenyl)benzamide Benzamide 2-(Trifluoromethyl)phenyl Material science applications Planar structure, hydrogen bonding
Flutolanil Benzamide 3-Isopropoxyphenyl, -CF₃ Antifungal Agrochemically stable
[¹²⁵I]PIMBA Benzamide Piperidinyl, radioiodinated Sigma receptor imaging Rapid tumor uptake
THHEB Benzamide 3,4,5-Trihydroxy, phenethyl Antioxidant Radical scavenging

Biological Activity

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dioxolane moiety, which contribute to its unique chemical properties. Its structure can be represented as follows:

((2(trifluoromethyl)1,3dioxolan2yl)carbamoyl)benzamide\text{N }((2-(\text{trifluoromethyl})-1,3-\text{dioxolan}-2-\text{yl})\text{carbamoyl})\text{benzamide}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail these activities.

Antimicrobial Activity

A study explored the antimicrobial potential of benzamide derivatives, including those with trifluoromethyl substitutions. The derivatives were tested against various bacterial strains, showing moderate to significant inhibition:

CompoundMIC (µM)Activity
N-Hexyl derivative250Moderate against M. tuberculosis
N-Tridecyl derivative62.5Strong against M. tuberculosis

The results suggest that modifications in the alkyl chain length can enhance antimicrobial efficacy .

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. Compounds derived from similar scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

CompoundIC50 AChE (µM)IC50 BuChE (µM)
Rivastigmine6.58.0
N-Tridecyl derivative27.0458.01

These findings indicate that certain derivatives possess comparable or superior inhibition profiles compared to established drugs .

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific enzyme active sites. Molecular docking studies suggest that these compounds may act as non-covalent inhibitors, positioning themselves near the active site triad of target enzymes .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Mycobacterium tuberculosis : A series of benzamide derivatives demonstrated varying degrees of activity against Mycobacterium tuberculosis. The most potent derivatives had MIC values as low as 62.5 µM.
  • Enzyme Inhibition Studies : Research involving a range of benzamide derivatives showed that those containing trifluoromethyl groups exhibited enhanced inhibitory effects on cholinesterases compared to their non-fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide, and how can reaction hazards be mitigated?

  • Methodology : A stepwise approach involving coupling of 4-(trifluoromethyl)benzoyl chloride with a carbamate precursor is common. Hazard mitigation includes:

  • Conducting differential scanning calorimetry (DSC) to monitor thermal stability of intermediates, as decomposition events have been observed in similar trifluoromethylated carbamates .
  • Using sodium carbonate as a mild base to avoid side reactions with acid-sensitive functional groups.
  • Employing Ames testing to assess mutagenicity risks, as seen in structurally related anomeric amides .
    • Safety Protocol : Use fume hoods, personal protective equipment (PPE), and inert atmospheres during handling of volatile reagents like dichloromethane.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

Method Purpose Example from Evidence
¹H/¹³C NMR Confirm regiochemistry of the dioxolane ring and carbamoyl linkageUsed in analogous thiourea derivatives .
X-ray crystallography Resolve stereoelectronic effects of the trifluoromethyl group on molecular conformationApplied to N-(arylcarbamothioyl)benzamide derivatives .
Hirshfeld surface analysis Quantify intermolecular interactions (e.g., C–F⋯H contacts)Demonstrated in supramolecular assemblies .

Q. How can researchers validate the purity of this compound for biological assays?

  • Chromatographic Methods :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts.
    • Precursor Monitoring : Track residual sodium pivalate (a common byproduct in carbamate syntheses) via ion chromatography .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Docking Protocols :

  • Use UCSF Chimera to prepare protein structures (e.g., GABA receptors) and AutoDock Vina for ligand docking.
  • Apply Natural Bond Orbital (NBO) analysis to evaluate charge transfer between the trifluoromethyl group and target residues .
    • Basis Set Selection : Opt for hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (e.g., 6-311++G(d,p)) for DFT calculations on fluorinated systems .

Q. How can contradictory bioactivity data (e.g., pesticidal vs. non-toxic profiles) be resolved?

  • Case Study : If the compound shows pesticidal activity in one assay but low toxicity in another:

  • Investigate metabolic activation (e.g., cytochrome P450-mediated conversion to desmethyl derivatives, as seen in broflanilide intermediates ).
  • Compare assay conditions: Ionic strength and pH may alter the stability of the dioxolane ring.
    • Statistical Approach : Use multivariate analysis to isolate variables (e.g., solvent polarity, cell line variability) influencing bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?

  • Structural Modifications :

  • Introduce hydrophilic groups (e.g., hydroxyls) to the benzamide moiety to enhance solubility without disrupting the trifluoromethyl-dioxolane pharmacophore.
  • Apply prodrug strategies, such as acetylating the carbamoyl nitrogen, to improve membrane permeability .
    • In Silico ADMET : Predict metabolic stability using software like SwissADME, focusing on CYP450 interactions .

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction pathways in derivatization?

  • Steric Effects : The CF₃ group in the dioxolane ring hinders nucleophilic attack at the carbamoyl carbon, favoring alternative reaction sites (e.g., benzamide para-position) .
  • Electronic Effects : Electron-withdrawing CF₃ stabilizes transition states in SNAr reactions, enabling selective functionalization of aromatic rings under mild conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Causes :

  • Variability in sodium pivalate removal efficiency .
  • Moisture sensitivity of the carbamoyl intermediate, leading to hydrolysis.
    • Resolution :
  • Standardize reaction conditions (e.g., strict anhydrous protocols, inert gas purging).
  • Compare yields across multiple purification methods (e.g., column chromatography vs. recrystallization) .

Tables of Key Findings

Table 1 : Structural Insights from Crystallography

Parameter Observation Implication Reference
C–F Bond Length 1.33–1.35 ÅInduces strong dipole moments
Torsional Angles 5–10° deviation from planarityFacilitates π-stacking in crystal lattices

Table 2 : Biological Activity Correlations

Modification Site Activity Change Hypothesis Reference
Benzamide para-position Increased pesticidal potencyEnhanced hydrophobic interactions
Carbamoyl Nitrogen Reduced mutagenicitySteric shielding of reactive intermediates

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